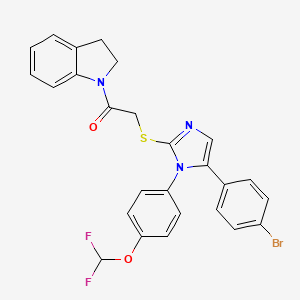

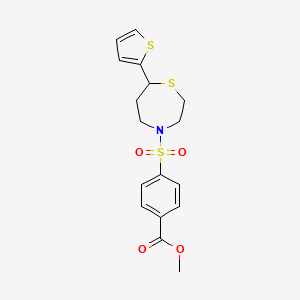

![molecular formula C13H8F3NO3S B2699231 3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid CAS No. 866150-49-4](/img/structure/B2699231.png)

3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

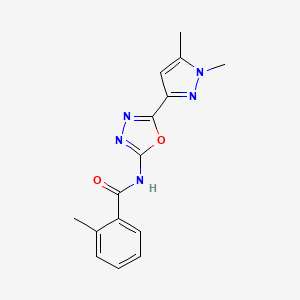

“3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H8F3NO3S . It is a derivative of benzoic acid, which is a common component in a variety of synthetic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and an amine group that is further connected to a benzoyl group with a trifluoromethyl substituent .科学的研究の応用

Luminescent Metal Organic Frameworks (MOFs)

Research led by Das and Mandal (2018) focused on the strategic design of a luminescent MOF, demonstrating its application in selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol (TNP) in water. The study underscores the MOF's exceptional sorption selectivity for CO2 over N2 and H2, alongside its remarkable capability in ultrafast detection of TNP, surpassing previous records for sensitivity. This work illustrates the potential of functionalized MOFs in environmental monitoring and gas storage applications (Das & Mandal, 2018).

Palladium-Catalyzed Perarylation

Nakano et al. (2008) explored the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, revealing a method for the synthesis of tetraarylated products through C-H bond cleavage and decarboxylation. This approach opens new avenues for the functionalization of thiophene and furan derivatives, potentially useful in creating complex organic molecules for pharmaceutical and materials science research (Nakano et al., 2008).

Coordination Polymers and Complexes

Research on coordination polymers incorporated with versatile connectors, such as 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole, demonstrates the significance of substituent effects on the structural assembly of these materials. Such studies highlight the role of these polymers in constructing coordination frameworks with diverse topologies, contributing to the development of novel materials with potential applications in catalysis, drug delivery, and gas storage (Du et al., 2008).

Organic Synthesis and Fluorogenic Reagents

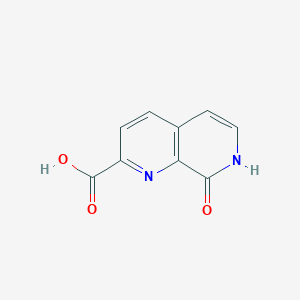

Beale et al. (1989) introduced 3-Benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This development is particularly relevant for bioanalytical applications, where ultra-high sensitivity detection of amino acids and peptides is required (Beale et al., 1989).

特性

IUPAC Name |

3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3S/c14-13(15,16)8-3-1-2-7(6-8)11(18)17-9-4-5-21-10(9)12(19)20/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUMRMUFUGPDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)

![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)

![2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2699160.png)

![8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2699171.png)